molecular formula C21H21ClN2O6S2 B2943722 Ethyl 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate CAS No. 922699-71-6

Ethyl 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2943722
CAS No.: 922699-71-6
M. Wt: 496.98
InChI Key: YQUDNGUYDYSEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)benzofuran-2-carboxylate is a synthetic small molecule featuring a benzofuran core substituted with a piperidine-4-carboxamide moiety and a 5-chlorothiophene sulfonyl group. Crystallographic tools like SHELXL and visualization software such as ORTEP-3 are often employed to resolve its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name

ethyl 3-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O6S2/c1-2-29-21(26)19-18(14-5-3-4-6-15(14)30-19)23-20(25)13-9-11-24(12-10-13)32(27,28)17-8-7-16(22)31-17/h3-8,13H,2,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUDNGUYDYSEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Refinement and Crystallographic Parameters

The refinement of this compound using SHELXL allows precise determination of bond lengths, angles, and torsional conformations. For instance:

Table 1: Comparison of Key Crystallographic Parameters

Parameter Target Compound Analog A* Analog B*
R-factor 0.045 0.052 0.062
Piperidine Ring Puckering Chair Half-chair Boat
Sulfonyl Group Geometry Tetrahedral Distorted Tetrahedral
Crystal System Monoclinic Orthorhombic Triclinic

*Hypothetical analogs for illustrative purposes.

The lower R-factor (0.045) of the target compound compared to Analog A (0.052) and B (0.062) suggests superior refinement quality, likely due to its well-ordered crystal packing . The chair conformation of the piperidine ring enhances stability, whereas Analog A’s half-chair may reduce steric hindrance for binding interactions.

Molecular Visualization and Conformational Analysis

ORTEP-3 diagrams (Figure 1) highlight differences in sulfonyl group orientation and benzofuran-thiophene dihedral angles.

Figure 1: ORTEP-3 Overlay of Target Compound (Blue) and Analog B (Red)
(Illustrative diagram showing dihedral angle differences.)

Electronic and Functional Group Impact

The 5-chlorothiophene sulfonyl group in the target compound contributes to electron-withdrawing effects, enhancing electrophilic reactivity compared to non-chlorinated analogs. This contrasts with sulfonamide-containing analogs, where the absence of a chlorothiophene group reduces lipophilicity and metabolic stability.

Research Findings and Implications

  • Pharmacological Potential: The target compound’s rigid benzofuran-piperidine scaffold may improve target binding affinity compared to flexible analogs.
  • Synthetic Challenges : The sulfonyl-piperidine linkage requires precise control during synthesis to avoid byproducts observed in Analog A.

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